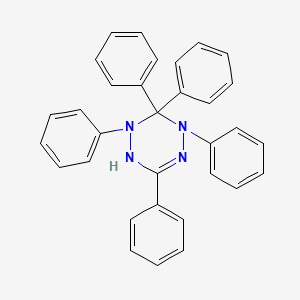![molecular formula C19H31BrO B14396139 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene CAS No. 88255-09-8](/img/structure/B14396139.png)
1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromomethyl group and an undecyloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-[(undecyloxy)methyl]benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized polymers and advanced materials with specific properties, such as hydrophobicity or conductivity.
Biological Studies: It can be used as a probe or a building block in the design of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the production of specialty chemicals and additives for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The undecyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-[3-(bromomethyl)benzyl]benzene: This compound has two bromomethyl groups attached to the benzene ring, making it more reactive in nucleophilic substitution reactions.
(1-Bromoethyl)benzene: This compound has a bromoethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene is unique due to the presence of the long undecyloxy chain, which imparts specific physical and chemical properties. This makes it particularly useful in the synthesis of hydrophobic materials and in applications requiring long alkyl chains.
Propriétés
Numéro CAS |
88255-09-8 |
|---|---|
Formule moléculaire |
C19H31BrO |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-(undecoxymethyl)benzene |
InChI |
InChI=1S/C19H31BrO/c1-2-3-4-5-6-7-8-9-10-15-21-17-19-13-11-18(16-20)12-14-19/h11-14H,2-10,15-17H2,1H3 |
Clé InChI |
PIFOEJSKJHDLIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCC1=CC=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
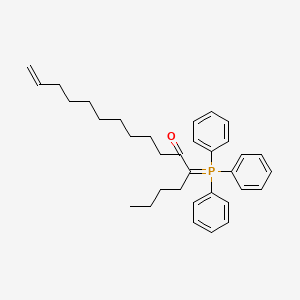
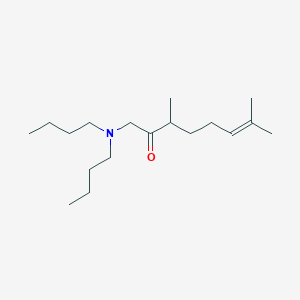
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)

![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
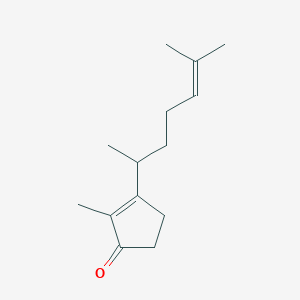
-lambda~5~-phosphane](/img/structure/B14396097.png)
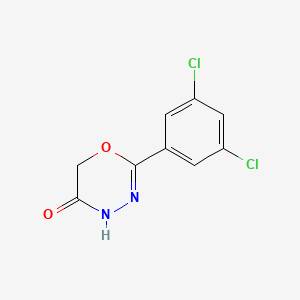
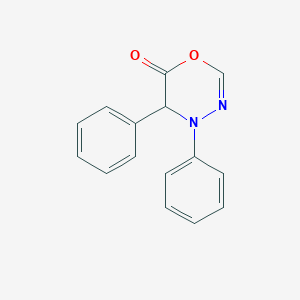
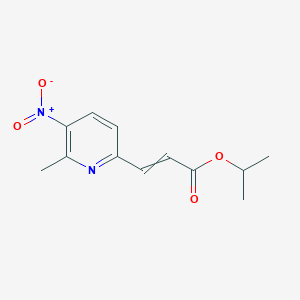
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)

